REACTION_CXSMILES
|
CS(O[CH2:6][CH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]([CH2:16]OS(C)(=O)=O)[O:8]1)(=O)=O.[NH4+:22].[OH-].Cl>C(#N)C>[CH:9]12[O:8][CH:7]([CH2:6][NH:22][CH2:16]1)[C:15]1[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|
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Name
|
Methanesulfonic acid 3-methanesulfonyloxymethyl-1,3-dihydro-isobenzofuran-1-ylmethyl ester
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Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC1OC(C2=CC=CC=C12)COS(=O)(=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The later organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified with silica gel chromatography (0-15% MeOH in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
C12C3=CC=CC=C3C(CNC1)O2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |